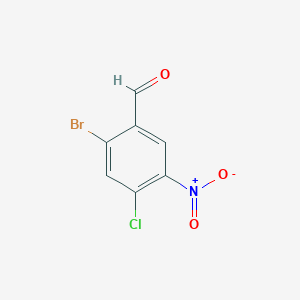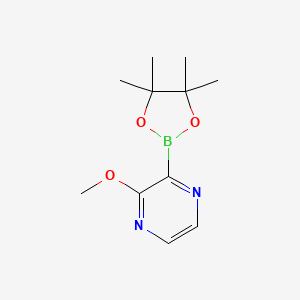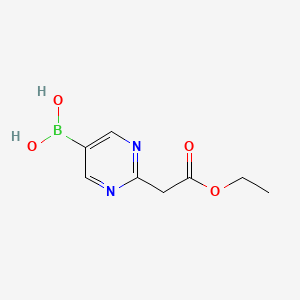![molecular formula C6H8O2 B13455328 1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)
1-Oxaspiro[3.3]heptan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro[3.3]heptan-6-one, also known as 1-oxaspiroheptane, is an organic compound with the molecular formula C7H14O. It is a cyclic ether and appears as a colorless liquid at room temperature. This compound is notable for its versatility and wide range of applications in various scientific fields.
Vorbereitungsmethoden
1-Oxaspiro[3.3]heptan-6-one can be synthesized through several methods, including:
Williamson Ether Synthesis: An alkyl halide reacts with a strong base like sodium hydroxide to form an alkoxide, which then reacts with an alcohol to form the desired ether.
Grignard Reagents: These reagents can be used to form the compound through a series of reactions involving organolithium and organocuprate reagents.
Decagram-Scale Synthesis: Starting from commercially available and inexpensive 3-oxocyclobutane-1-carboxylic acid, a series of 6 to 13 operationally simple steps can be used to synthesize this compound.
Analyse Chemischer Reaktionen
1-Oxaspiro[3.3]heptan-6-one undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other cyclic ethers or alcohols.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Reagents like sodium hydroxide, Grignard reagents, and organolithium compounds are commonly used in these reactions.
Major Products: The reactions typically yield a variety of ethers, alcohols, and other cyclic compounds.
Wissenschaftliche Forschungsanwendungen
1-Oxaspiro[3.3]heptan-6-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and starting material for synthesizing various organic compounds.
Biology: Acts as a reagent in biochemical reactions and studies.
Industry: Utilized in the synthesis of amines, ethers, and esters, and as a catalyst in various organic reactions.
Wirkmechanismus
1-Oxaspiro[3.3]heptan-6-one acts primarily as a nucleophile, donating electrons to other molecules and facilitating various chemical reactions. It can also function as a Lewis acid, accepting electrons from other molecules. These properties make it an effective catalyst in many organic reactions.
Vergleich Mit ähnlichen Verbindungen
1-Oxaspiro[3.3]heptan-6-one is unique due to its spirocyclic structure, which imparts distinct chemical properties compared to other cyclic ethers. Similar compounds include:
1,6-Dioxaspiro[3.3]heptane: Another cyclic ether with different reactivity and applications.
2-Oxa-6-azaspiro[3.3]heptane: A compound with both oxygen and nitrogen in the ring, used in different synthetic applications.
Eigenschaften
Molekularformel |
C6H8O2 |
|---|---|
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
1-oxaspiro[3.3]heptan-6-one |
InChI |
InChI=1S/C6H8O2/c7-5-3-6(4-5)1-2-8-6/h1-4H2 |
InChI-Schlüssel |
PUAJBDOHLPLJBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC12CC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



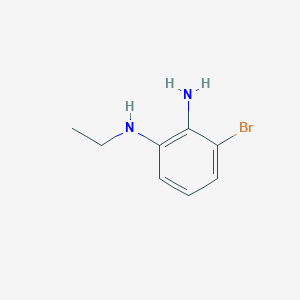
![2-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]acetamide](/img/structure/B13455259.png)
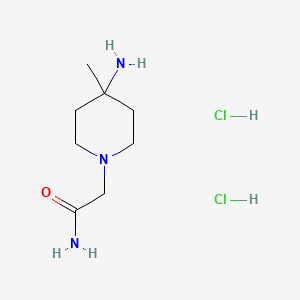

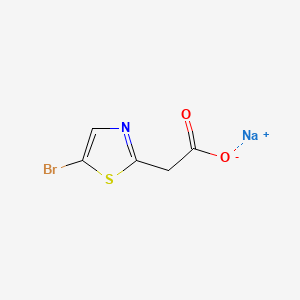
![1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid](/img/structure/B13455285.png)
![3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B13455288.png)
![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
